molecular formula C20H15NO4 B262954 N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide

N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B262954
M. Wt: 333.3 g/mol
InChI Key: YPQMWOFQIHNEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide, also known as CP 47,497 or simply CP, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. CP belongs to the family of compounds known as cannabinoids, which are derived from the Cannabis sativa plant. However, unlike natural cannabinoids, CP is a synthetic compound that is designed to mimic the effects of natural cannabinoids in the body.

Mechanism of Action

N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide exerts its effects by binding to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are found in various tissues throughout the body, including the brain, spinal cord, and immune system. When N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide binds to these receptors, it activates a signaling pathway that leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects in the body. These effects include analgesia, anti-inflammatory effects, neuroprotection, and anti-cancer properties. N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide has also been shown to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide has several advantages as a research tool in the laboratory. It is a synthetic compound that is easy to produce and can be used as a standardized research tool. Additionally, N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied and its effects are well-documented. However, there are also limitations to using N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide in the laboratory. N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide is a synthetic compound that may not accurately reflect the effects of natural cannabinoids in the body. Additionally, N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide may have off-target effects that could confound research results.

Future Directions

There are several future directions for research on N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide. One area of research is the development of novel synthetic cannabinoids that have improved therapeutic properties. Another area of research is the development of new methods for synthesizing N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide and other synthetic cannabinoids. Additionally, there is a need for further research on the biochemical and physiological effects of N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide and other synthetic cannabinoids in the body. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide and other synthetic cannabinoids in humans.

Synthesis Methods

N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-phenoxyphenylmagnesium bromide with 1,3-benzodioxole-5-carboxylic acid to form the corresponding carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride. Finally, the acid chloride is reacted with an amine to form the final product, N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide.

Scientific Research Applications

N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and cancer treatment. N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have analgesic properties and can be used to alleviate pain in patients suffering from chronic pain conditions. N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have anti-cancer properties and can be used to treat various types of cancer.

properties

Product Name

N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

IUPAC Name

N-(3-phenoxyphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H15NO4/c22-20(14-9-10-18-19(11-14)24-13-23-18)21-15-5-4-8-17(12-15)25-16-6-2-1-3-7-16/h1-12H,13H2,(H,21,22)

InChI Key

YPQMWOFQIHNEHS-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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